Benzene, (5-iodopentyl)-
Overview
Description
“Benzene, (5-iodopentyl)-” is a chemical compound that consists of a benzene ring attached to a 5-iodopentyl group . The molecule contains a total of 27 atoms, including 15 Hydrogen atoms, 11 Carbon atoms, and 1 Iodine atom . The average mass of the molecule is 274.141 Da .
Synthesis Analysis
The synthesis of polysubstituted benzenes, such as “(5-iodopentyl)benzene”, often involves a series of reactions including bromination, nitration, and sulfonation . The order of these reactions is crucial for the successful synthesis of the desired compound .Molecular Structure Analysis
The “(5-iodopentyl)benzene” molecule contains a total of 27 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
Benzene, the base structure of “(5-iodopentyl)benzene”, is known to undergo various chemical reactions such as nitration, sulfonation, and halogenation . These reactions are generally electrophilic substitution reactions, where the benzene ring, due to its delocalized electrons, is highly attractive to electrophiles .Physical And Chemical Properties Analysis
Benzene, the base structure of “(5-iodopentyl)benzene”, is a clear colorless to light-yellow liquid. It is less dense than water and is slightly soluble in water . Benzene is also flammable and has a petroleum-like, aromatic odor .Scientific Research Applications
Material Science
In material science, 5-iodopentylbenzene can be used to modify the properties of materials . For example, it can be used to increase the density of a material due to its high atomic weight.
Nanotechnology
5-Iodopentylbenzene can be used in the field of nanotechnology . It can be used in the synthesis of nanoparticles and nanostructures, which have applications in various fields such as electronics, medicine, and energy.
Gas Storage and Sequestration
The compound can be used in the synthesis of Metal Organic Frameworks (MOFs), which have high surface areas and can be used for gas storage and sequestration . For example, MOF-5, a type of MOF, has been studied for its adsorption capability towards vapours and gases, including CO2 .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-iodopentylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15I/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQYOJLZAUEILK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340062 | |
Record name | Benzene, (5-iodopentyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, (5-iodopentyl)- | |
CAS RN |
99858-37-4 | |
Record name | Benzene, (5-iodopentyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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